molecular formula C19H26N2O5 B10763868 (R)-diisopropyl 3-ethyl-4-oxo-3-(p-tolyl)-1,2-diazetidine-1,2-dicarboxylate

(R)-diisopropyl 3-ethyl-4-oxo-3-(p-tolyl)-1,2-diazetidine-1,2-dicarboxylate

Cat. No. B10763868
M. Wt: 362.4 g/mol
InChI Key: OGWFJUWIADRFCX-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML257 is a small molecule compound that functions as an inhibitor of abhydrolase domain containing 10 (ABHD10), a depalmitoylase enzyme. This compound was initially developed by The Scripps Research Institute and is currently in the preclinical stage of research. ML257 has shown potential therapeutic applications in the treatment of neoplasms and nervous system diseases, particularly malignant glioma of the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML257 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of ML257 is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as alkyl halides and amines.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain ML257 in its pure form.

Industrial Production Methods

While specific industrial production methods for ML257 are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

ML257 undergoes various chemical reactions, including:

    Oxidation: ML257 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of ML257 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: ML257 can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, amines, thiols, and other nucleophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ML257 may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives of ML257.

Scientific Research Applications

ML257 has several scientific research applications, including:

    Chemistry: ML257 is used as a tool compound to study the inhibition of ABHD10 and its role in various biochemical pathways.

    Biology: In biological research, ML257 is employed to investigate the effects of ABHD10 inhibition on cellular processes, including lipid metabolism and signal transduction.

    Medicine: ML257 has shown potential therapeutic applications in the treatment of malignant glioma of the brain, making it a candidate for further drug development.

Mechanism of Action

ML257 exerts its effects by inhibiting the activity of ABHD10, a depalmitoylase enzyme involved in the removal of palmitoyl groups from proteins. This inhibition affects various cellular processes, including lipid metabolism and signal transduction pathways. By targeting ABHD10, ML257 can modulate the activity of proteins involved in these pathways, leading to potential therapeutic effects in diseases such as malignant glioma .

Comparison with Similar Compounds

Similar Compounds

    ML256: A derivative of ML257, ML256 also targets ABHD10 but may have different potency and selectivity profiles.

    Other ABHD10 Inhibitors: Various other small molecule inhibitors of ABHD10 have been developed, each with unique chemical structures and inhibitory properties.

Uniqueness of ML257

ML257 is unique due to its specific inhibition of ABHD10 and its potential therapeutic applications in treating malignant glioma. Its distinct chemical structure and mechanism of action set it apart from other ABHD10 inhibitors, making it a valuable tool for scientific research and drug development.

properties

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

dipropan-2-yl (3R)-3-ethyl-3-(4-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate

InChI

InChI=1S/C19H26N2O5/c1-7-19(15-10-8-14(6)9-11-15)16(22)20(17(23)25-12(2)3)21(19)18(24)26-13(4)5/h8-13H,7H2,1-6H3/t19-/m1/s1

InChI Key

OGWFJUWIADRFCX-LJQANCHMSA-N

Isomeric SMILES

CC[C@]1(C(=O)N(N1C(=O)OC(C)C)C(=O)OC(C)C)C2=CC=C(C=C2)C

Canonical SMILES

CCC1(C(=O)N(N1C(=O)OC(C)C)C(=O)OC(C)C)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.